molecular formula C12H16ClNO2 B4508050 2-(4-chlorophenoxy)-N-propylpropanamide

2-(4-chlorophenoxy)-N-propylpropanamide

Cat. No.: B4508050
M. Wt: 241.71 g/mol
InChI Key: DZHTWZLXWWZRKY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-propylpropanamide is an organic compound that belongs to the class of chlorophenoxy derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of the chlorophenoxy group in its structure imparts unique chemical properties, making it a subject of interest for scientific studies.

Scientific Research Applications

2-(4-chlorophenoxy)-N-propylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

Target of Action

It is known that similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxy acetic acid (mcpa) are widely used in agriculture to control broadleaf weeds . These compounds are recognized as a source of emerging environmental contamination .

Mode of Action

Similar compounds like 2,4-d are systemic herbicides that kill most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Biochemical Pathways

LZ35 was found capable of utilizing 2,4-D and MCPA as the sole sources of carbon and energy for growth . This suggests that these compounds may be involved in certain metabolic pathways in these bacteria.

Pharmacokinetics

Similar compounds like 2,4-d are highly soluble in water, volatile, and have a low potential to leach to groundwater based on their chemical properties . They are non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

Similar compounds like 2,4-d have been found to cause uncontrolled growth in most broadleaf weeds, leading to their death .

Action Environment

The action, efficacy, and stability of 2-(4-chlorophenoxy)-N-propylpropanamide can be influenced by various environmental factors. For instance, similar compounds like 2,4-D and MCPA have been found to have negative impacts on non-target aquatic plants . The toxicity of these compounds to aquatic plants was found to increase with exposure time and concentration .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-propylpropanamide typically involves the reaction of 4-chlorophenol with propionyl chloride to form 4-chlorophenoxypropionyl chloride. This intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-propylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-propylpropanamide is unique due to its specific amide linkage, which imparts distinct chemical and biological properties compared to other chlorophenoxy compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHTWZLXWWZRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.